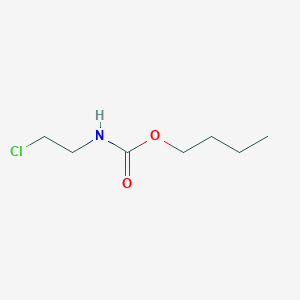

Butyl (2-chloroethyl)carbamate

Description

Butyl (2-chloroethyl)carbamate is a carbamate derivative characterized by a butyl ester group and a 2-chloroethyl substituent on the carbamate functional group (structure: O=C(NH₂)OCH₂CH₂Cl-C₄H₉). Carbamates are known for their roles as agrochemicals, pharmaceuticals, and alkylating agents, with activity influenced by substituents affecting solubility, stability, and reactivity .

The butyl group may enhance lipophilicity, impacting bioavailability and tissue penetration .

Properties

Molecular Formula |

C7H14ClNO2 |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

butyl N-(2-chloroethyl)carbamate |

InChI |

InChI=1S/C7H14ClNO2/c1-2-3-6-11-7(10)9-5-4-8/h2-6H2,1H3,(H,9,10) |

InChI Key |

VITRTNARJBYJOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl (2-chloroethyl)carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides. This method employs cesium carbonate and tetrabutylammonium iodide as catalysts, offering mild reaction conditions and short reaction times . Another method involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid, followed by a Curtius rearrangement to form the carbamate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: Butyl (2-chloroethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) can be used.

Major Products Formed:

Substitution Reactions: Products vary depending on the nucleophile used.

Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Oxidation and Reduction: Products depend on the specific reagents and conditions.

Scientific Research Applications

Butyl (2-chloroethyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: It serves as a reagent in the synthesis of biologically active molecules and intermediates.

Mechanism of Action

The mechanism of action of butyl (2-chloroethyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, which imposes conformational restrictions and enhances chemical stability . In medicinal chemistry, carbamates can modulate interactions with target enzymes or receptors through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Butyl (2-Chloroethyl)Carbamate and Analogs

*Log Po/w (octanol/water partition coefficient) inferred from structural analogs. †Estimated based on tert-butyl carbamate analogs . ‡Predicted from 2-chloroethyl group’s reactivity .

Key Observations :

- Lipophilicity : The butyl group in this compound likely increases Log Po/w compared to 2-chloroethyl carbamate, enhancing membrane permeability .

- Stability : tert-Butyl derivatives (e.g., ) exhibit higher stability due to steric hindrance, whereas this compound may hydrolyze faster, releasing alkylating species .

A. Alkylating Activity

- This compound’s 2-chloroethyl group can generate reactive intermediates (e.g., aziridinium ions), similar to nitrogen mustards . However, its carbamate backbone may reduce potency compared to HN1, which has two chloroethyl groups for crosslinking .

- In nitrosoureas (), alkylating activity correlates with therapeutic index. This compound’s moderate alkylating capacity may balance efficacy and toxicity .

B. Carbamoylating Activity

- Unlike nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea in ), this compound lacks a nitroso group, minimizing carbamoylating activity. This may reduce toxicity linked to protein carbamoylation .

C. Toxicological Profile

- Carbamates like (4-nitrophenyl) N-(4-chlorophenyl) carbamate () are associated with pesticide residues and neurotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Butyl (2-chloroethyl)carbamate, and how do reaction conditions influence yield?

- The compound can be synthesized via carbamate esterification, where 2-chloroethyl isocyanate reacts with butanol under controlled pH (neutral to slightly basic) and anhydrous conditions. Key parameters include temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.1 excess of isocyanate to ensure complete conversion). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from residual reagents .

Q. How should researchers characterize the purity and structural identity of this compound?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of characteristic signals (e.g., butyl group protons at δ 0.8–1.5 ppm and carbamate carbonyl at ~155 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) can verify molecular weight (e.g., [M+H] at 194.05 Da).

- X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in related carbamate analogs .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) are recommended to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Contradictions often arise from impurities (e.g., residual alkylating agents) or solvent effects. Implement orthogonal assays (e.g., in vitro cytotoxicity vs. enzymatic inhibition) and validate purity using LC-MS. Compare results with structurally validated analogs, such as nitrogen mustards (e.g., HN1/HN2), to isolate structure-activity relationships .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound batches?

- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile by-products (e.g., chloroethylamines) with a DB-5MS column and electron ionization.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantify heavy metal catalysts (e.g., Pd, Ni) from synthetic steps.

- NMR Relaxometry: Identify non-volatile impurities (e.g., polymeric residues) through relaxation time analysis .

Q. How can computational modeling optimize the design of this compound-based prodrugs?

- Use density functional theory (DFT) to calculate hydrolysis kinetics under physiological conditions (pH 7.4, 37°C). Molecular dynamics (MD) simulations can predict membrane permeability and binding affinities to target enzymes (e.g., prostate-specific antigen in estramustine analogs) .

Q. What strategies mitigate conflicting data on the compound’s reactivity in nucleophilic environments?

- Perform kinetic studies under controlled conditions (e.g., buffered solutions at varying ionic strengths). Compare reactivity with structurally similar carbamates (e.g., tert-butyl derivatives) to identify electronic or steric effects. Use -NMR probes (if fluorinated analogs are synthesized) to track reaction progress in real time .

Methodological Notes

- Safety Protocols: Always use fume hoods, chemical-resistant gloves (e.g., nitrile), and respiratory protection during synthesis. Spills require immediate neutralization with sodium bicarbonate and disposal as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.